1-(6-Bromo-2-fluoropyridin-3-YL)ethanone
Description
1-(6-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1016228-01-5) is a halogenated pyridine derivative characterized by a ketone group at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C₇H₅BrFNO, with a molecular weight of 234.03 g/mol. The compound appears as a light brown to brown solid with a boiling point of 251.8°C and a density of 1.619 g/cm³ . The bromine and fluorine substituents enhance its electronic and steric properties, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly as a biochemical reagent .
Properties
IUPAC Name |
1-(6-bromo-2-fluoropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDBYRIGOLOWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-92-3 | |
| Record name | 1-(6-bromo-2-fluoropyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with bromine in the presence of a catalyst to introduce the bromine atom at the desired position . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination and fluorination processes, utilizing advanced equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(6-Bromo-2-fluoropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling techniques.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-2-fluoropyridin-3-yl)ethanone is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine substituents at specific positions on the pyridine ring enhances its chemical reactivity and stability, making it a valuable compound in various chemical applications, particularly in synthetic organic chemistry and medicinal chemistry.
Scientific Research Applications
Chemical Synthesis
- This compound serves as a building block in the synthesis of more complex organic molecules.
Biological Research
- This compound is used as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, making it a candidate for enzyme inhibition studies and potential drug development applications.
- Interaction studies involving 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone focus on its mechanism of action at the molecular level, revealing how the compound interacts with various biological targets, influencing biochemical pathways. The halogen substituents play a critical role in modulating these interactions, enhancing specificity and efficacy as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy .
Comparison with Similar Compounds
1-(6-Bromo-3-pyridyl)ethanone
1-(5-Bromo-pyridin-3-yl)ethanone
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
- Structure : Bromine at the 6-position, trifluoromethyl ketone at the 3-position.
- Properties : Molecular weight 254 g/mol; soluble in chloroform and DMSO. Used in drug research for its enhanced lipophilicity and metabolic stability .
Fluorinated Pyridine Derivatives
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- Structure : Bromine at the 5-position, fluorine at the 3-position, ketone at the 2-position.
- Properties : Listed in pyridine catalogs but lacks detailed pharmacological data .
- Key Difference : Altered halogen positions may reduce compatibility with enzymatic active sites compared to the target compound’s 6-bromo-2-fluoro configuration .
Non-Pyridine Halogenated Ketones
1-(3-Bromophenyl)ethanone
1-(2-Chlorophenyl)ethanone
- Structure : Chlorine at the 2-position on a benzene ring.
- Properties : Melting point ~20°C; used in organic synthesis .
- Key Difference : Chlorine’s lower electronegativity and larger atomic size compared to fluorine may result in weaker dipole interactions .
Comparative Analysis Table
Biological Activity
1-(6-Bromo-2-fluoropyridin-3-YL)ethanone is a heteroaryl compound that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with bromine and fluorine atoms, contributing to its unique chemical properties.
Research indicates that this compound interacts with various biological targets, including proteins involved in neurodegenerative processes. Notably, it has been shown to target alpha-synuclein, a protein implicated in Parkinson's disease, suggesting potential therapeutic applications for neuroprotection .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These results indicate that the compound possesses significant cytotoxicity, making it a candidate for further investigation in cancer therapy.
Neuroprotective Properties
In addition to its anticancer activity, this compound has shown promise in neuroprotective studies. It is involved in modulating pathways associated with neurodegeneration, particularly through the inhibition of alpha-synuclein aggregation. This is crucial for developing treatments for conditions like Alzheimer's and Parkinson's diseases .
Study on Neurodegenerative Disease Models
A recent study investigated the effects of this compound on cellular models of neurodegeneration. Results indicated a reduction in alpha-synuclein aggregates and improved cell viability under stress conditions. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative disorders .
Cancer Cell Line Studies
In a comparative analysis of various derivatives of heteroaryl compounds, this compound was found to be one of the most effective against multiple cancer cell lines. The study noted that modifications to the pyridine ring could enhance potency and selectivity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
